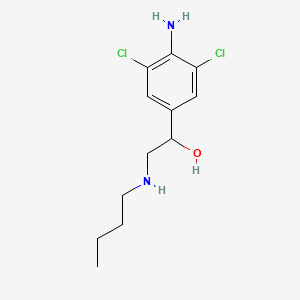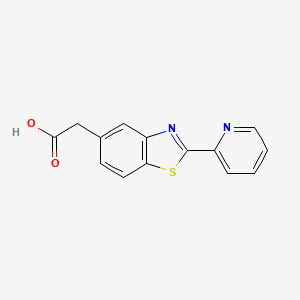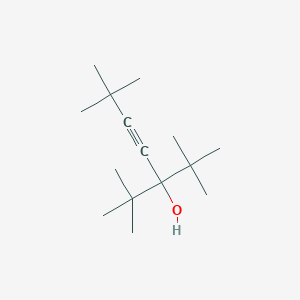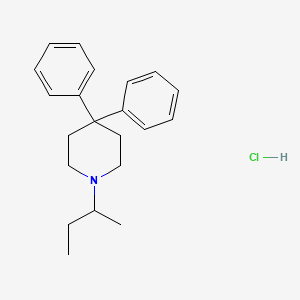![molecular formula C15H15N3O6S B14669827 3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine CAS No. 37019-59-3](/img/structure/B14669827.png)
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a sulfophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine typically involves the reaction of 4-sulfophenylhydrazine with a suitable cyclohexadienone derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with a catalyst to facilitate the formation of the hydrazinylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to a hydrazine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclohexadienone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and substituted phenyl or cyclohexadienone compounds.
Aplicaciones Científicas De Investigación
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine exerts its effects involves interactions with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The sulfophenyl group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Sulfasalazine: A compound with a similar sulfophenyl group, used as an anti-inflammatory drug.
Azo Dyes: Compounds with similar hydrazinylidene linkages, used in the textile industry.
Uniqueness
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
37019-59-3 |
|---|---|
Fórmula molecular |
C15H15N3O6S |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-hydroxy-3-[(4-sulfophenyl)diazenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H15N3O6S/c16-12(15(20)21)7-9-1-6-14(19)13(8-9)18-17-10-2-4-11(5-3-10)25(22,23)24/h1-6,8,12,19H,7,16H2,(H,20,21)(H,22,23,24)/t12-/m0/s1 |
Clave InChI |
ZLKGJFIMBMRBGJ-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)S(=O)(=O)O |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)CC(C(=O)O)N)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


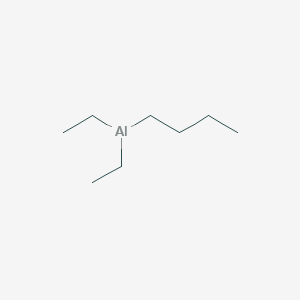
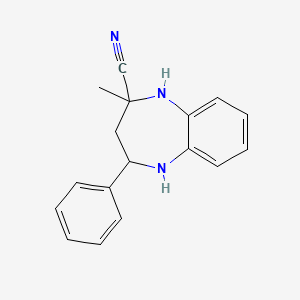


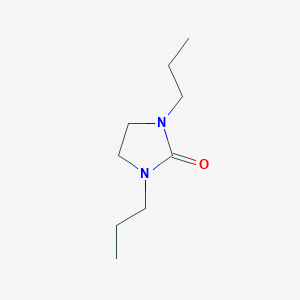
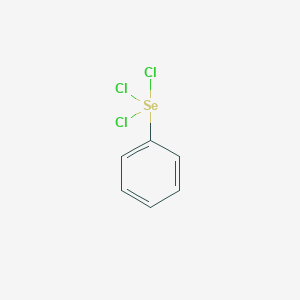
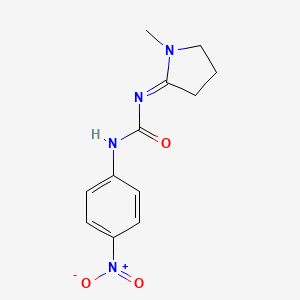
![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
